molecular formula C4H9F2NO B1427620 2-[(2,2-Difluoroethyl)amino]ethan-1-ol CAS No. 505-06-6

2-[(2,2-Difluoroethyl)amino]ethan-1-ol

Cat. No. B1427620
CAS RN: 505-06-6
M. Wt: 125.12 g/mol
InChI Key: PJRBDIUVNRUBAI-UHFFFAOYSA-N
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Description

“2-[(2,2-Difluoroethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 505-06-6 . It has a molecular weight of 125.12 and its IUPAC name is 2-[(2,2-difluoroethyl)amino]ethanol . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “2-[(2,2-Difluoroethyl)amino]ethan-1-ol” is 1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 125.12 .

Scientific Research Applications

Environmental Toxicity and Bioaccumulation

Polyfluoroalkyl chemicals, including those with structures related to difluoroethyl groups, are persistent environmental pollutants. Their degradation can lead to perfluoroalkyl carboxylic acids and sulfonic acids, which are of concern due to their toxic profiles and potential bioaccumulation. The environmental fate, effects, and biodegradability of such compounds have been the subject of extensive research, highlighting the need for further studies on their impact and degradation pathways (Liu & Avendaño, 2013).

Biomedical Applications

Polymers based on amino acids, including those with branched or functionalized structures, are increasingly studied for their biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable. The research in this field is focused on developing delivery systems for genes and drugs, highlighting the role of specific amino acids like lysine, glutamic acid, and aspartic acid in forming highly branched structures suitable for such applications (Thompson & Scholz, 2021).

Analytical and Biochemical Techniques

The study of amino acids, peptides, and proteins is crucial across various scientific disciplines. Novel analytical methods and techniques, such as the ninhydrin reaction, have been developed to detect, isolate, and analyze these compounds. These techniques are applied in agricultural, environmental, food, forensic, and medical sciences, among others, demonstrating the versatility and importance of amino acids in research (Friedman, 2004).

Fluorinated Compounds in Protein Design

The incorporation of fluorinated analogs of hydrophobic amino acids into proteins is an innovative approach to creating proteins with enhanced stability and novel properties. This strategy aims to exploit the unique physicochemical properties of fluorocarbons, such as chemical inertness and thermal stability, to design proteins with specific functions or improved performance (Buer & Marsh, 2012).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H226, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H226 indicates that the compound is flammable, H314 means it causes severe skin burns and eye damage, and H335 means it may cause respiratory irritation .

properties

IUPAC Name

2-(2,2-difluoroethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRBDIUVNRUBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Difluoroethyl)amino]ethan-1-ol

Synthesis routes and methods

Procedure details

Borane-tetrahydrofuran complex (40 ml of a 1.0 N solution in THF, 40 mmol) was added dropwise at 0° C. to a solution of 2,2-difluoro-N-(2-hydroxyethyl)acetamide (2.78 g, 20 mmol) in tetrahydrofuran (30 ml). The mixture was warmed to ambient temperature and then heated at reflux for 18 hours. The reaction mixture was cooled to ambient temperature and concentrated hydrochloric acid (6 ml) was added dropwise. The solvent was evaporated and the crude product was purified by chromatography on silica gel. Elution with dichloromethane:methanolic ammonia (96:4) then dichloromethane:methanolic ammonia (94:6) yielded 2-((2,2-difluoroethyl)amino)ethanol (0.97 g, 39% yield):
[Compound]
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2,2-difluoro-N-(2-hydroxyethyl)acetamide
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30 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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